molecular formula C7H7FN2O2 B13514407 N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine

N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine

Cat. No.: B13514407
M. Wt: 170.14 g/mol
InChI Key: ZINNHSSSGZCWLD-ONNFQVAWSA-N
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Preparation Methods

The synthesis of N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-fluoro-6-methoxypyridine-3-carbaldehyde with hydroxylamine hydrochloride under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

(NE)-N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H7FN2O2/c1-12-7-6(8)2-5(3-9-7)4-10-11/h2-4,11H,1H3/b10-4+

InChI Key

ZINNHSSSGZCWLD-ONNFQVAWSA-N

Isomeric SMILES

COC1=C(C=C(C=N1)/C=N/O)F

Canonical SMILES

COC1=C(C=C(C=N1)C=NO)F

Origin of Product

United States

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